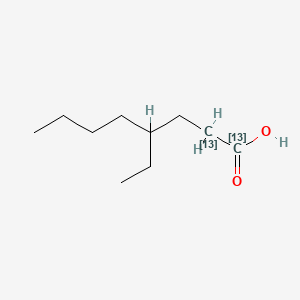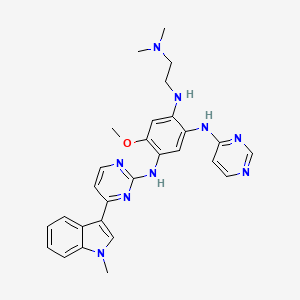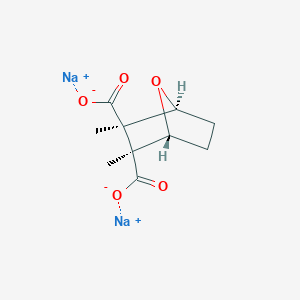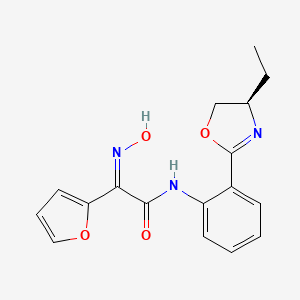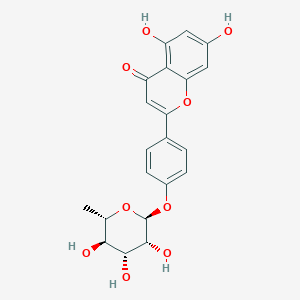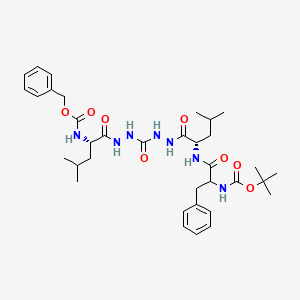
Cathepsin K inhibitor 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cathepsin K inhibitor 4 is a compound designed to inhibit the activity of cathepsin K, a cysteine protease highly expressed by osteoclasts. Cathepsin K plays a crucial role in the degradation of type I collagen, the major component of the organic bone matrix. Inhibiting cathepsin K has shown promise in increasing bone mass and improving bone microarchitecture and strength, making it a potential therapeutic target for conditions like osteoporosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cathepsin K inhibitor 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions: Cathepsin K inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound. These intermediates may include various functionalized derivatives that contribute to the compound’s overall efficacy and selectivity .
Wissenschaftliche Forschungsanwendungen
Cathepsin K inhibitor 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies. In biology, it helps in understanding the role of cathepsin K in bone resorption and other physiological processes. In medicine, this compound is being investigated as a potential therapeutic agent for osteoporosis and other bone-related disorders. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting cathepsin K .
Wirkmechanismus
Cathepsin K inhibitor 4 exerts its effects by binding to the active site of cathepsin K, thereby preventing the enzyme from degrading type I collagen. This inhibition leads to decreased bone resorption and increased bone mineral density. The molecular targets of this compound include the cysteine and histidine residues in the active site of cathepsin K. The pathways involved in its mechanism of action include the regulation of osteoclast activity and bone remodeling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to cathepsin K inhibitor 4 include other cathepsin K inhibitors such as odanacatib, balicatib, and relacatib. These compounds also target the active site of cathepsin K and have shown varying degrees of efficacy in preclinical and clinical studies .
Uniqueness: this compound is unique in its high selectivity and potency compared to other cathepsin K inhibitors. Its ability to effectively inhibit cathepsin K without significant off-target effects makes it a promising candidate for further development as a therapeutic agent. Additionally, its unique chemical structure allows for better binding affinity and stability, enhancing its overall efficacy .
Eigenschaften
Molekularformel |
C35H51N7O8 |
|---|---|
Molekulargewicht |
697.8 g/mol |
IUPAC-Name |
benzyl N-[(2S)-4-methyl-1-[2-[[[(2S)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]carbamoyl]hydrazinyl]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C35H51N7O8/c1-22(2)18-26(36-29(43)28(20-24-14-10-8-11-15-24)38-34(48)50-35(5,6)7)30(44)39-41-32(46)42-40-31(45)27(19-23(3)4)37-33(47)49-21-25-16-12-9-13-17-25/h8-17,22-23,26-28H,18-21H2,1-7H3,(H,36,43)(H,37,47)(H,38,48)(H,39,44)(H,40,45)(H2,41,42,46)/t26-,27-,28?/m0/s1 |
InChI-Schlüssel |
BXITWTOKUFRLRD-ZLBDCPSSSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NNC(=O)NNC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)NNC(=O)NNC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



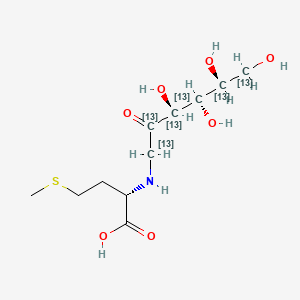
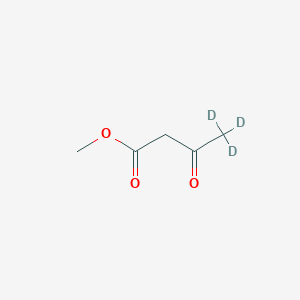
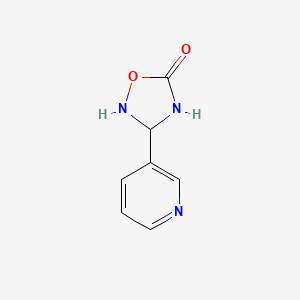
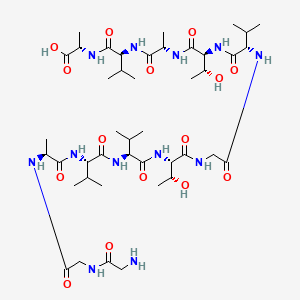


![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)
